molecular formula C21H22N4O B6486850 1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole CAS No. 1286705-52-9

1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole

Cat. No. B6486850
CAS RN: 1286705-52-9
M. Wt: 346.4 g/mol
InChI Key: NPXNLBNBVGVGLR-UHFFFAOYSA-N
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Description

1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is 346.17936134 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds have demonstrated potent antileishmanial activity. In a recent study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated against Leishmania aethiopica clinical isolates. Among these derivatives, compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported the better antileishmanial activity of compound 13.

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives were also assessed for antimalarial activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings suggest their potential as antimalarial agents.

Activation of GIRK Channels

Interestingly, VU0529331 (a close analog of VU0529330-1) acts as a synthetic small-molecule activator of homomeric G protein-gated, inwardly-rectifying potassium (GIRK) channels. GIRK channels play essential roles in neuronal signaling and cardiac function. VU0529331 specifically enhances the activity of GIRK2 and GIRK1/2 channels, making it a valuable tool for studying these channels .

Food Industry Applications

While not directly related to the compound, vacuum impregnation techniques find applications in the food industry. These techniques enhance food quality by allowing the controlled infusion of liquids (such as flavors, nutrients, or preservatives) into porous food matrices. Researchers have explored vacuum impregnation for improving fruit texture, flavor, and nutritional content .

Nanoparticle Surface Modification

Silica-based nanoparticles, including those with pyrazole scaffolds, have diverse applications. Surface modification of silica nanoparticles significantly impacts their properties. For instance, modified silica nanoparticles find use in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .

properties

IUPAC Name

cyclopropyl-[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-14-5-8-17(11-15(14)2)25-20(23-9-3-4-10-23)18-12-24(13-19(18)22-25)21(26)16-6-7-16/h3-5,8-11,16H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXNLBNBVGVGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4CC4)N5C=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone

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